REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[C:8]([C:9]([OH:11])=[O:10])[C:7]([OH:13])=[CH:6][CH:5]=1)([O-:3])=[O:2].C(OCC)(OCC)O[CH2:16][CH3:17]>>[N+:1]([C:4]1[CH:12]=[C:8]([C:9]([O:11][CH2:16][CH3:17])=[O:10])[C:7]([OH:13])=[CH:6][CH:5]=1)([O-:3])=[O:2]
|
Name
|
|
Quantity
|
1.5 kg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(C(=O)O)=C1)O
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The obtained solution was refluxed
|
Type
|
TEMPERATURE
|
Details
|
under heating for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
CUSTOM
|
Details
|
formed ethanol
|
Type
|
DISTILLATION
|
Details
|
by distillation
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was crystallized from isopropyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(C(=O)OCC)=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.74 kg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |